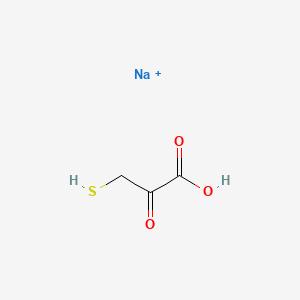

Sodium 2-oxo-3-sulfanylpropanoic acid

Description

Sodium 2-oxo-3-sulfanylpropanoic acid is the sodium salt of 3-mercaptopyruvic acid (IUPAC: 2-oxo-3-sulfanylpropanoic acid), a compound characterized by a sulfhydryl (-SH) group at the C3 position and a ketone group at the C2 position of a propanoic acid backbone. Its molecular formula is C₃H₃NaO₃S, with a molecular weight of 142.11 g/mol.

This compound is structurally related to intermediates in biochemical pathways, such as peptidoglycan biosynthesis, where derivatives like UDP-N-acetylmuramoyl-L-alanine serve as precursors .

Properties

Molecular Formula |

C3H4NaO3S+ |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

sodium;2-oxo-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H4O3S.Na/c4-2(1-7)3(5)6;/h7H,1H2,(H,5,6);/q;+1 |

InChI Key |

CODUSAVZTZYYDD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)C(=O)O)S.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxo-3-sulfanylpropanoic acid typically involves the reaction of 2-oxo-3-sulfanylpropanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxo-3-sulfanylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfanyl (thiol) group and the oxo group in the molecule .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfanyl group to form sulfonic acids.

Reduction: Reducing agents like sodium borohydride can reduce the oxo group to form alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include sulfonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Sodium 2-oxo-3-sulfanylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-oxo-3-sulfanylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the oxo group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares sodium 2-oxo-3-sulfanylpropanoic acid with compounds sharing functional groups (sulfhydryl, ketone, or carboxylic acid) or structural motifs.

Structural and Functional Group Comparisons

3-Mercaptopropanoic Acid (HS-CH₂-CH₂-COOH)

- Key Differences: Lacks the α-ketone group present in this compound.

- Reactivity : The absence of the electron-withdrawing ketone group reduces acidity (pKa ~4.5) compared to the sodium salt (pKa ~2.1 for -COOH and ~9.8 for -SH).

- Applications : Primarily used as a chelating agent, whereas the sodium salt’s ketone group may enable participation in redox or enzymatic reactions .

Sodium 2-Mercaptoacetate (HS-CH₂-COONa)

- Key Differences : Shorter carbon chain (C2 vs. C3) and absence of a ketone group.

- Solubility : Both compounds exhibit high water solubility due to their sodium salt forms.

- Biological Role: Sodium 2-mercaptoacetate acts as a reducing agent, while this compound’s ketone group may confer unique reactivity in metabolic pathways .

3-[[2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]propanoic Acid

- Key Differences : A structurally complex thiazolidin derivative with a conjugated phenylpropenylidene group.

Methodological Considerations in Comparative Studies

As highlighted in Environmental Science and Pollution Research (2020), methods like spectrofluorometry and tensiometry are critical for determining properties such as critical micelle concentration (CMC).

Furthermore, compound similarity assessments (e.g., structural vs. functional similarity) require diverse computational and experimental approaches, as noted in PubMed (2020). For example, this compound may share functional similarities with antioxidants like glutathione, despite structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.